Welcome to the BenchChem Online Store!
molecular formula C10H9NO2S B1333519 Methyl 2-[(Cyanomethyl)thio]benzoate CAS No. 57601-89-5

Methyl 2-[(Cyanomethyl)thio]benzoate

Cat. No. B1333519
M. Wt: 207.25 g/mol
InChI Key: IZZWSNNLFRAPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04431657

Procedure details

A solution of methyl thiosalicylate (164 g, 0.975 mol) in methanol (1.1 L) was added in one portion to a cold solution of freshly prepared sodium methoxide (from 25.5 g, 1.1 mol Na-metal in methanol, 1.1 L). The salt solution was cooled to 0° C. and a cold (0° C.) solution of chloroacetonitrile (83.7 g, 1.1 mol) in methanol (0.5 L) was added in one portion with stirring. After several minutes a strong precipitate appeared. After standing for several days at room temperature, the precipitate was collected, washed with ice-cold methanol, then washed well with water and dried to give 141.0 g of 2-(2-carbomethoxyphenylthio)acetonitrile, mp 120°-122° C. [described by K. Gorlitzer, Arch. Pharmaz., 308, 700 (1975)].
Quantity
164 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].C[O-].[Na+].Cl[CH2:16][C:17]#[N:18]>CO>[C:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[S:4][CH2:16][C:17]#[N:18])([O:10][CH3:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)OC
Name
sodium methoxide
Quantity
1.1 L
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
83.7 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
0.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After several minutes a strong precipitate appeared
WAIT
Type
WAIT
Details
After standing for several days at room temperature
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with ice-cold methanol
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=CC=C1)SCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 141 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.